molecular formula C17H26N2O3S B5788100 N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5788100
M. Wt: 338.5 g/mol
InChI Key: RSRKTRXXACASJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CHM-1, and it belongs to a class of compounds known as sulfonylureas. Sulfonylureas have been widely used in the treatment of type 2 diabetes, but CHM-1 has shown promise in a variety of other research applications.

Mechanism of Action

The mechanism of action of CHM-1 is complex and not fully understood. It is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that is involved in the folding and stabilization of many proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, CHM-1 can disrupt the function of these proteins and induce cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models, suggesting that it may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHM-1 for lab experiments is its specificity. It has been shown to specifically inhibit the activity of HSP90, which makes it a valuable tool for studying the function of this protein in various biological processes. However, one limitation of CHM-1 is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on CHM-1. One area of interest is in the development of more potent and selective inhibitors of HSP90. Another area of interest is in the development of new drug delivery systems that can improve the solubility and bioavailability of CHM-1. Finally, there is interest in exploring the potential applications of CHM-1 in other areas of research, such as neurodegenerative diseases and infectious diseases.
In conclusion, N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, or CHM-1, is a promising compound that has shown potential applications in scientific research. Its specificity and anti-cancer properties make it a valuable tool for studying the function of HSP90 and other proteins involved in cancer cell growth and survival. While there are some limitations to its use in lab experiments, there is much interest in exploring its potential in a variety of other research areas.

Synthesis Methods

The synthesis of CHM-1 is a complex process that involves several steps. The starting materials for the synthesis are cycloheptanone, methylamine, and 4-methylbenzenesulfonyl chloride. These are reacted together in the presence of a base to form the final product. The synthesis of CHM-1 has been optimized over the years to improve its yield and purity.

Scientific Research Applications

CHM-1 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CHM-1 can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.

properties

IUPAC Name

N-cycloheptyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-9-11-16(12-10-14)23(21,22)19(2)13-17(20)18-15-7-5-3-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRKTRXXACASJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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